(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680499 | |

| Record name | tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574007-66-2 | |

| Record name | tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate (CAS No. 574007-66-2).

The chiral scaffold of piperazine is a cornerstone in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents. Among these, the stereoisomerically pure this compound has emerged as a critical building block in the synthesis of complex, high-value drug candidates. This technical guide provides a comprehensive overview of this key chemical entity, from its synthesis and analytical characterization to its application in the development of next-generation therapeutics.

Introduction: The Significance of Chiral Piperazines

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design, appearing in a wide array of approved drugs for indications ranging from cancer to central nervous system disorders.[1][2] The introduction of chiral centers, such as the two methyl groups in the (2S,6S) configuration, provides a three-dimensional architecture that can significantly enhance the potency and selectivity of a drug molecule by optimizing its interaction with the biological target. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that demands precise stereochemical control. While various synthetic strategies for chiral piperazines have been developed, a common approach involves the use of enantiomerically pure starting materials to establish the desired stereochemistry.[3]

A representative synthetic workflow starts from the commercially available (2S,6S)-2,6-dimethylpiperazine. The synthesis of this key intermediate can be achieved through various asymmetric methods to ensure high enantiomeric purity.[4] The subsequent protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group is typically achieved by reacting the chiral piperazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the Boc-protection of chiral piperazines.[5]

Materials:

-

(2S,6S)-2,6-dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (2S,6S)-2,6-dimethylpiperazine (1.0 eq) in dichloromethane.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Boc-Protection: Cool the mixture to 0 °C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

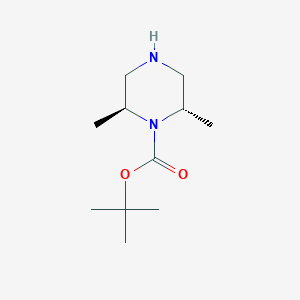

Diagram of the Synthetic Workflow

Caption: Synthetic scheme for the Boc-protection of (2S,6S)-2,6-dimethylpiperazine.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| CAS Number | 574007-66-2[6][7] |

| Molecular Formula | C₁₁H₂₂N₂O₂[6][7] |

| Molecular Weight | 214.31 g/mol [6][7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8-4.0 (m, 2H), ~2.9-3.1 (m, 2H), ~2.6-2.8 (m, 2H), ~1.45 (s, 9H), ~1.1-1.2 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155, ~80, ~50, ~45, ~28.5, ~19 |

| Mass Spectrometry (ESI+) | m/z: 215.17 [M+H]⁺, 237.15 [M+Na]⁺ |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3340 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate) |

Applications in Drug Discovery: A Case Study in PARG Inhibition

The (2S,6S)-dimethylpiperazine moiety is a key pharmacophore in a number of emerging drug candidates, particularly in the field of oncology. A notable application of this compound is in the synthesis of potent and selective inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG).[8]

PARG is a critical enzyme in the DNA damage response (DDR) pathway, working in concert with Poly(ADP-ribose) Polymerases (PARPs) to repair single-strand DNA breaks.[6][7] In cancer cells with underlying DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARG can lead to synthetic lethality, making it a promising therapeutic target.[8]

The (2S,6S)-dimethylpiperazine core of these inhibitors often serves as a central scaffold, with one nitrogen atom coupled to a recognition element for the target enzyme and the other available for modification to fine-tune the compound's physicochemical properties. The specific stereochemistry of the (2S,6S) isomer is often crucial for achieving high potency and selectivity.

The Role of PARG in the DNA Damage Response Pathway

The DNA damage response is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key process in this response is the synthesis of poly(ADP-ribose) (PAR) chains at the site of damage by PARP enzymes. These PAR chains act as a scaffold to recruit other DNA repair proteins. PARG is responsible for the hydrolysis of these PAR chains, allowing the repair process to proceed and be reset.[4][7]

Inhibition of PARG leads to the accumulation of PAR chains, which can disrupt the recruitment and function of DNA repair factors, ultimately leading to replication fork collapse and cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.[8][9]

Diagram of the PARG-Mediated DNA Damage Response Pathway

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate(180975-66-0) 1H NMR spectrum [chemicalbook.com]

- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. What are PARG inhibitors and how do they work? [synapse.patsnap.com]

- 5. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Roles of poly(ADP-ribose) glycohydrolase in DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]

(2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate synthesis

An In-depth Technical Guide on the Synthesis of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Specifically, chiral 2,6-disubstituted piperazines represent a critical class of building blocks that allow for the three-dimensional exploration of chemical space, moving beyond the "flatland" of achiral and monosubstituted analogs.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust and stereocontrolled synthesis of this compound, a valuable intermediate for drug discovery programs. The presented strategy emphasizes a chiral pool approach, originating from L-alanine, to ensure precise control over the absolute stereochemistry at the C2 and C6 positions. We will dissect the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

Part 1: Strategic Analysis and Retrosynthesis

The primary challenge in synthesizing the target molecule lies in establishing the cis relationship between the two methyl groups and ensuring the correct (S,S) absolute configuration. A retrosynthetic analysis reveals a logical path forward. The target molecule can be disconnected at the N-Boc bond, leading back to the core intermediate, (2S,6S)-2,6-dimethylpiperazine. This chiral piperazine is the crux of the synthesis and can be conceptually formed via an intramolecular cyclization of a linear N-protected diamine precursor. This precursor, in turn, can be constructed by coupling two chiral C3 units derived from a common, inexpensive starting material from the chiral pool, L-alanine.

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous as it installs the stereocenters early and carries them through the synthesis, minimizing the need for challenging chiral resolutions or diastereoselective reactions on a pre-formed heterocyclic ring.

Part 2: Synthesis of the Key Intermediate: (2S,6S)-2,6-Dimethylpiperazine

This section details a proven, multi-step sequence to construct the chiral piperazine core, a method adapted from principles outlined for preparing enantiopure 2,6-methylated piperazines.[5]

Workflow: From Chiral Pool to Piperazine Core

Caption: Workflow for the synthesis of the chiral piperazine core.

Protocol 1: Synthesis of the Linear Diamine Precursor

This phase involves three key transformations: amine protection, hydroxyl activation, and nucleophilic substitution.

-

N-Protection of L-Alaninol:

-

Rationale: The amine must be protected to prevent side reactions during the subsequent tosylation and coupling steps. The benzyloxycarbonyl (Cbz) group is ideal as it is stable to the planned reaction conditions and can be cleanly removed via hydrogenolysis without affecting the stereocenters.

-

Procedure:

-

Dissolve L-alaninol (1.0 equiv.) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (Na₂CO₃) (2.5 equiv.) to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Cbz-L-alaninol.

-

-

-

Activation of the Hydroxyl Group (Tosylation):

-

Rationale: The primary alcohol must be converted into a good leaving group to facilitate the subsequent SN2 coupling reaction. Tosyl chloride (TsCl) reacts with the alcohol in the presence of a base to form a stable tosylate.

-

Procedure:

-

Dissolve N-Cbz-L-alaninol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (TEA) (1.5 equiv.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 equiv.) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude N-Cbz-L-alaninol tosylate, which is often used in the next step without further purification.

-

-

-

SN2 Coupling to Form the Diamine:

-

Rationale: This step constructs the carbon backbone of the final molecule. A second equivalent of N-Cbz-L-alaninol, acting as a nucleophile, displaces the tosylate of the activated intermediate. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the amine, enhancing its nucleophilicity.

-

Procedure:

-

To a solution of N-Cbz-L-alaninol (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv.) portion-wise.

-

Stir for 30 minutes at 0 °C.

-

Add a solution of N-Cbz-L-alaninol tosylate (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours.

-

Cool the reaction and carefully quench with water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography (silica gel) to obtain the pure linear N,N'-di-Cbz-protected diamine precursor.

-

-

Protocol 2: Cyclization and Deprotection

-

Intramolecular Cyclization:

-

Rationale: An intramolecular Mitsunobu reaction is an efficient method for forming the piperazine ring.[5] It involves activating the terminal hydroxyl groups for intramolecular nucleophilic attack by the protected amines. Note: This requires a different precursor design than the one described above. An alternative and more direct cyclization involves deprotecting one amine and activating the other end's alcohol for an intramolecular amination. A more common industrial approach involves forming a di-halo or di-tosylate intermediate from a diol and then cyclizing with a diamine. For the sake of a consistent narrative from the precursor above, a deprotection-cyclization sequence is more logical. Let's adjust the strategy to a more direct cyclization from a diol precursor. A simpler, well-established method is the cyclization of diisopropanolamine.[6][7] This often yields the cis isomer selectively.

-

Revised Protocol (Illustrative Industrial Method for cis-isomer):

-

React diisopropanolamine with ammonia and hydrogen in an organic solvent (e.g., toluene) in the presence of a hydrogenation catalyst (e.g., a Nickel-based catalyst).[6][7]

-

The reaction is typically carried out at elevated temperature and pressure.

-

The use of an organic solvent is crucial for favoring the formation of the cis-2,6-dimethylpiperazine isomer.[6]

-

After the reaction, the catalyst is filtered off, and the cis-isomer can be isolated by crystallization.

-

-

Note for Researchers: While the industrial method is efficient for the racemic cis-product, obtaining the (2S,6S) enantiomer requires either starting from a chiral precursor as initially outlined or performing a chiral resolution of the racemic cis-2,6-dimethylpiperazine.

-

-

Cbz Group Deprotection (Hydrogenolysis):

-

Rationale: This step removes the Cbz protecting groups to reveal the free secondary amines of the piperazine ring. Catalytic hydrogenation is the standard method, as it is highly efficient and the byproducts (toluene and CO₂) are easily removed.

-

Procedure (Following the chiral pool synthesis):

-

Dissolve the cyclized, di-Cbz protected piperazine (1.0 equiv.) in ethanol or methanol.

-

Add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (2S,6S)-2,6-dimethylpiperazine. This product is often volatile and should be handled accordingly.

-

-

Part 3: Mono-N-Boc Protection

With the chiral core in hand, the final step is a selective mono-protection of one of the two equivalent secondary amines.

Protocol 3: Synthesis of this compound

-

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild acidic conditions (e.g., TFA or HCl in dioxane).[8] Controlling the stoichiometry is key to maximizing the yield of the mono-protected product.

-

Procedure:

-

Dissolve (2S,6S)-2,6-dimethylpiperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (TEA) (1.2 equiv.) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in DCM dropwise over 30-60 minutes. Using a slight deficit or exactly one equivalent of Boc₂O minimizes the formation of the di-protected byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Part 4: Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and can vary based on scale and optimization.

| Step | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |

| 1. Cbz Protection | L-Alaninol, Cbz-Cl, Na₂CO₃ | Dioxane/Water | >90% | >95% |

| 2. Tosylation | N-Cbz-L-Alaninol, TsCl, TEA | DCM | >95% (crude) | Used directly |

| 3. Cyclization/Deprotection | Chiral Precursor, Pd/C, H₂ | Methanol/Ethanol | 60-70% (over 2 steps) | >98% |

| 4. Boc Protection | (2S,6S)-Piperazine, Boc₂O, TEA | DCM | 75-85% | >99% |

Part 5: Conclusion

This guide has detailed a reliable and stereoselective pathway for the synthesis of this compound. By leveraging a chiral pool strategy, this methodology provides robust control over the critical stereochemistry, delivering a high-value building block for advanced pharmaceutical research and development. The principles and protocols described herein—from the strategic selection of protecting groups to the precise execution of cyclization and protection steps—offer a validated framework for researchers and scientists working at the forefront of drug discovery.

References

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]

-

Stoltz Group, Caltech. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]

-

Zhou, Y.-G., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(17), 7044-7048. Available at: [Link]

-

MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access Author Manuscripts. Available at: [Link]

-

Williams, R. M., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4153-4162. Available at: [Link]

-

Wolfe, J. P., et al. (2009). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. NIH Public Access Author Manuscripts. Available at: [Link]

- BASF AG. (1999). Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.

-

Michael, F. E., et al. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. Available at: [Link]

- Japan Tobacco Inc. (2003). Method for producing cis-2,6-dimethylpiperazine. Google Patents.

-

H3 Biomedicine Inc. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 12(12), 1913-1920. Available at: [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. J. Glob. Trends Pharm. Sci, 4(3), 1195-1199. Available at: [Link]

-

Chem-Impex International. (Date unknown). 1-Boc-2,6-dimethyl-piperazine. Available at: [Link]

-

Semantic Scholar. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]

-

Espinet, P., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Molecules, 28(4), 1833. Available at: [Link]

- CN103570645A. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 7. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectroscopic Landscape of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined piperazine core makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthetic and drug development processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectral data for this specific (2S,6S) stereoisomer is limited, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. We will delve into the rationale behind expected spectral features, outline standardized protocols for data acquisition, and present the information in a clear, accessible format to support researchers in their synthetic endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine moiety is a ubiquitous structural motif in a vast array of marketed drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of stereocenters, as in (2S,6S)-2,6-dimethylpiperazine, provides a three-dimensional architecture that can be exploited for precise, high-affinity interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of differentiating the two nitrogen atoms of the piperazine ring, enabling selective functionalization during complex synthetic sequences.

The (2S,6S) stereochemistry dictates a specific spatial arrangement of the methyl groups, which can influence the overall conformation of the piperazine ring and, consequently, the biological activity of its derivatives. Therefore, rigorous spectroscopic characterization is not merely a routine analytical task but a critical step in ensuring the synthesis of the desired stereoisomer and advancing a drug discovery program.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular connectivity and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbamate group and the overall chair-like conformation of the piperazine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| C(CH₃)₃ | ~1.45 | Singlet | 9H | - | The nine equivalent protons of the tert-butyl group are deshielded by the adjacent carbonyl and oxygen, resulting in a characteristic singlet. |

| CH-CH₃ | ~1.15 | Doublet | 6H | ~6-7 | The six protons of the two methyl groups are equivalent due to the C₂ symmetry of the molecule and are split by the adjacent methine proton. |

| NH | Variable | Broad Singlet | 1H | - | The chemical shift of the N-H proton is concentration and solvent dependent and often appears as a broad signal due to quadrupole broadening and exchange. |

| CH -CH₃ | ~2.8-3.0 | Multiplet | 2H | - | These methine protons are adjacent to both a methyl group and the piperazine ring nitrogens, leading to a complex splitting pattern. |

| Ring CH₂ (axial & equatorial) | ~2.5-3.2 | Multiplets | 4H | - | The four methylene protons on the piperazine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is significantly deshielded by the attached oxygen atom. |

| C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| C =O | ~155 | The carbonyl carbon of the carbamate group is highly deshielded. |

| C H-CH₃ | ~50 | The methine carbons of the piperazine ring are deshielded by the adjacent nitrogen atoms. |

| CH-C H₃ | ~20 | The methyl carbons attached to the piperazine ring. |

| Ring C H₂ | ~45-50 | The methylene carbons of the piperazine ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | ~3300-3500 | Medium, Broad | The stretching vibration of the secondary amine N-H bond. |

| C-H Stretch (sp³) | ~2850-3000 | Strong | The stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups. |

| C=O Stretch (Carbamate) | ~1680-1700 | Strong | The characteristic stretching vibration of the carbonyl group in the Boc protecting group. |

| C-N Stretch | ~1000-1250 | Medium | The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and carbamate. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common technique that requires minimal sample preparation.

Workflow for ATR-IR Analysis

Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 215.18 | The protonated molecular ion. The exact mass can be used to confirm the elemental composition. |

| [M-C₄H₈]⁺ or [M-56]⁺ | 159.12 | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected amines. |

| [M-Boc]⁺ or [M-100]⁺ | 115.12 | Loss of the entire Boc group. |

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like the target compound.

Workflow for ESI-MS Analysis

Caption: A general workflow for obtaining an ESI mass spectrum.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the identity and purity of their synthesized material. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As this chiral building block continues to play a vital role in the development of new medicines, a solid foundation in its analytical characterization is indispensable for accelerating the pace of innovation.

References

Due to the limited availability of publicly accessible, peer-reviewed spectroscopic data for the specific (2S,6S) isomer, this reference list includes general resources for spectroscopic interpretation and sources that discuss the synthesis and characterization of similar piperazine derivatives.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Commercial supplier websites (e.g., Sigma-Aldrich, Fluorochem, Combi-Blocks) for basic product information and safety data sheets. While not providing direct spectral data, they confirm the commercial availability and general properties of the compound.

An In-depth Technical Guide to Boc-Protected (2S,6S)-2,6-dimethylpiperazine for Advanced Chemical Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Chiral Scaffold for Modern Drug Discovery

(2S,6S)-1-Boc-2,6-dimethylpiperazine, a chiral derivative of piperazine, has emerged as a pivotal building block in contemporary medicinal chemistry. The piperazine ring is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability[1]. The introduction of stereochemically defined methyl groups at the 2 and 6 positions, combined with the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group, renders this molecule a versatile and highly valuable intermediate for the synthesis of complex, biologically active compounds.

The Boc protecting group provides a crucial handle for orthogonal synthesis strategies. It effectively deactivates one of the piperazine nitrogens, allowing for selective functionalization of the remaining secondary amine. This mono-protection scheme is essential for the controlled, stepwise construction of sophisticated molecular architectures. The inherent chirality of the (2S,6S) configuration offers the potential for stereospecific interactions with biological targets, a critical consideration in the design of modern therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of Boc-protected (2S,6S)-2,6-dimethylpiperazine, along with detailed experimental protocols to facilitate its effective use in the research and development of novel chemical entities.

Chemical Structure and Properties

The structure of (2S,6S)-1-Boc-2,6-dimethylpiperazine is characterized by a piperazine ring with two methyl groups in a cis configuration and a Boc protecting group on one of the nitrogen atoms.

Caption: 2D structure of (2S,6S)-1-Boc-2,6-dimethylpiperazine.

Physical Properties

A summary of the key physical properties of (2S,6S)-1-Boc-2,6-dimethylpiperazine is provided in the table below. The compound is typically supplied as a liquid, which is consistent with its predicted boiling point.

| Property | Value | Source(s) |

| CAS Number | 574007-66-2 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.31 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 279.7 ± 15.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in methanol and ethyl acetate. | [4] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [2][3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the methyl groups (two doublets), and the piperazine ring protons (a series of multiplets). The chemical shifts and coupling constants of the ring protons would be indicative of the chair conformation of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the Boc group (quaternary carbon around 80 ppm and methyl carbons), the two non-equivalent methyl groups on the piperazine ring, and the four carbons of the piperazine ring itself.

-

FTIR: The infrared spectrum is expected to exhibit a strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching of the carbamate group. An N-H stretching band for the secondary amine should also be visible in the region of 3300-3500 cm⁻¹.

Chemical Properties and Reactivity

The chemical reactivity of (2S,6S)-1-Boc-2,6-dimethylpiperazine is dominated by the nucleophilic secondary amine and the acid-labile Boc protecting group.

N-Functionalization of the Secondary Amine

The unprotected secondary amine is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Key reactions at the secondary amine.

-

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the presence of a base to form the corresponding tertiary amine. This reaction is fundamental for introducing alkyl chains or more complex side chains.

-

N-Acylation: Acylation with acyl chlorides or anhydrides provides access to a wide range of amides. This is a common strategy for linking the piperazine core to other molecular fragments.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl piperazines. This is a powerful method for constructing molecules with applications in materials science and pharmaceuticals.

-

Reductive Amination: The reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent affords N-alkylated products. This is a highly efficient and versatile method for creating carbon-nitrogen bonds[5].

Deprotection of the Boc Group

The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be readily cleaved under acidic conditions. This orthogonality is a cornerstone of its utility in multi-step synthesis. Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group to reveal the free secondary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and a key functionalization reaction of Boc-protected dimethylpiperazine derivatives. These protocols are based on established literature procedures and can be adapted for the (2S,6S) isomer.

Protocol 1: Synthesis of tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate

This three-step synthesis starts from the commercially available (2S,6S)-2,6-dimethylpiperazine and involves a protection-deprotection strategy to achieve mono-Boc protection[6].

Step 1: N-Cbz Protection

-

Dissolve (2S,6S)-2,6-dimethylpiperazine and triethylamine (1.5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (CbzCl, 1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz protected intermediate.

Step 2: N-Boc Protection

-

Dissolve the crude product from Step 1 in DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Add water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the di-protected piperazine.

Step 3: Cbz Deprotection

-

Dissolve the purified di-protected piperazine in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 17 hours[6].

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate.

Protocol 2: N-Alkylation of tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate

This protocol describes a general procedure for the N-alkylation of the secondary amine.

-

Suspend tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent like acetonitrile or DMF.

-

Add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-alkylated product.

-

Purify by column chromatography on silica gel if necessary.

References

-

PubChem. (n.d.). tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Retrieved from [Link]

- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

-

Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]

-

ChemBK. (2024). 1-boc-piperazine. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

Semantic Scholar. (1998). Palladium-Catalyzed Arylation of 2,6-Di-tert-butylphenol with Aryl Bromides to Produce 1,1′-Biphenyl-4-ol Derivatives. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. CAS 574007-66-2 | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]

- 4. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

Commercial availability of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate

An In-Depth Technical Guide: (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document provides in-depth information on the commercial availability, quality control, synthesis, and practical application of this valuable synthetic intermediate.

Core Compound Identification and Physicochemical Properties

This compound is a mono-Boc-protected derivative of the chiral diamine (2S,6S)-2,6-dimethylpiperazine. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the remaining secondary amine, making it a versatile scaffold for introducing molecular complexity. Its defined stereochemistry is crucial for creating specific three-dimensional pharmacophores in drug design.

Table 1: Key Compound Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate[1][2] |

| CAS Number | 574007-66-2[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][3][4][6] |

| Molecular Weight | 214.30 g/mol [3][4][5][6] |

| MDL Number | MFCD11973745[1][3][4][7] |

| InChI Key | RBOGBIZGALIITO-IUCAKERBSA-N[1][2] |

| Canonical SMILES | C[C@H]1CNCN1C(=O)OC(C)(C)C[1] |

| Physical State | Liquid[1] |

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is typically offered in research-grade purities, commonly ranging from 95% to over 98%.

Causality in Procurement: Why Purity Matters For its intended use in multi-step syntheses, both high chemical and, critically, high enantiomeric purity are paramount. Impurities, whether they are starting materials, byproducts, or the incorrect enantiomer, can lead to complex purification challenges in subsequent steps and potentially compromise the stereochemical integrity of the final active pharmaceutical ingredient (API). Therefore, sourcing from a reputable supplier who provides a comprehensive Certificate of Analysis (CoA) is a non-negotiable starting point.

Table 2: Representative Commercial Suppliers

| Supplier | Purity Specification | Available Quantities |

|---|---|---|

| Synblock | ≥ 98%[3] | Inquire |

| Lab-Chemicals.com | 98%[4] | Inquire |

| BLDpharm | Inquire[5] | Inquire |

| Fluorochem | 95%[1] | 250 mg, 1 g, etc. |

| Sunway Pharm Ltd | 97%[6] | 1 g, etc. |

| J&K Scientific | Inquire[2] | Inquire |

| Apollo Scientific | Inquire[7] | 250 mg, 1 g, 5 g, 25 g |

Note: This table is not exhaustive and is intended to represent a sample of available suppliers. Pricing and stock levels are subject to change.

Quality Control Workflow: A Self-Validating System

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control to validate the supplier's CoA and ensure the material is suitable for its intended use.

Diagram 1: Quality Control Workflow

Caption: A typical quality control workflow for validating a chiral intermediate.

Experimental Protocols for Quality Control

-

Identity Confirmation (NMR & MS):

-

¹H NMR: Dissolve a small sample in CDCl₃. The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm), the methyl groups on the piperazine ring (doublets), and the various protons of the ring structure.

-

Mass Spectrometry: Use ESI-MS to confirm the molecular ion peak [M+H]⁺ at approximately 215.17 m/z.

-

-

Purity Assessment (HPLC & Chiral HPLC):

-

Chemical Purity: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid. Purity is determined by the area percentage of the main peak.

-

Enantiomeric Purity: This is the most critical parameter. Chiral chromatography is required.[8]

-

Method: Employ a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

-

Mobile Phase: Typically a mixture of hexane/isopropanol or a supercritical fluid (SFC).

-

Rationale: The chiral selector in the stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[8] The goal is to see a single major peak for the (2S,6S) enantiomer, with the (2R,6R) enantiomer below the limit of detection or quantification.

-

-

Synthetic & Purification Strategies

While this compound is commercially available, understanding its synthesis and purification is valuable for process development or if a custom synthesis is required. The most direct approach is the selective mono-Boc protection of the parent diamine.

Diagram 2: Retrosynthetic Pathway

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 574007-66-2 | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 574007-66-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:574007-66-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. 574007-66-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Chiral 2,6-Dimethylpiperazine Derivatives: Synthesis, Resolution, and Applications

Foreword: The Strategic Value of a "Privileged" Scaffold

In the landscape of modern drug discovery and asymmetric catalysis, certain molecular frameworks consistently reappear across a multitude of successful applications. These are termed "privileged scaffolds" due to their inherent ability to present functional groups in a well-defined three-dimensional space, facilitating optimal interactions with biological targets or substrates. The chiral 2,6-dimethylpiperazine core is a quintessential example of such a scaffold. Its rigid, chair-like conformation, combined with the stereochemical information encoded by the two methyl groups (presenting as cis or trans diastereomers, each as a pair of enantiomers), offers a powerful platform for developing highly selective and potent molecules.[1][2] This guide provides an in-depth exploration of the synthesis, resolution, and application of these versatile building blocks, grounded in field-proven insights for researchers and drug development professionals.

Strategies for Asymmetric Synthesis: Building the Chiral Core

The biological activity and catalytic efficacy of 2,6-dimethylpiperazine derivatives are intrinsically linked to their absolute stereochemistry.[3] Therefore, controlling the configuration at the C2 and C6 positions is the primary challenge and objective of any synthetic endeavor. Methodologies can be broadly categorized into two approaches: building from the "chiral pool" or employing diastereoselective cyclization reactions.

Synthesis from Chiral Pool Precursors

The most direct route to enantiopure piperazines involves using readily available, stereochemically defined starting materials like amino acids.[4][5] This strategy embeds the desired chirality from the outset. A powerful example is the palladium-catalyzed carboamination reaction, which constructs the six-membered ring in a key step.[4][6] This approach offers modularity, allowing for diverse substituents to be introduced at the N1, N4, C2, and C6 positions.

The causality behind this choice is clear: starting with enantiopure L- or D-amino acids guarantees the stereochemical integrity of the corresponding carbon center in the final piperazine ring, obviating the need for a subsequent, often challenging, resolution step.

Diastereoselective Cyclization Reactions

Alternative strategies focus on controlling the relative stereochemistry (cis vs. trans) during the ring-forming step.

-

Intramolecular Mitsunobu Reaction: This reaction is a cornerstone for synthesizing the (2R,6R)- and (2S,6S)-dimethylpiperazines (the trans isomers).[7] The power of the Mitsunobu reaction lies in its predictable stereochemical outcome: it proceeds with a clean inversion of configuration at the reacting alcohol center.[8] By starting with a chiral amino alcohol derivative, the intramolecular cyclization via nucleophilic attack of a sulfonamide nitrogen onto the activated alcohol establishes the second stereocenter with high fidelity. The choice of this reaction is deliberate; it provides a reliable method for achieving the often desired trans relationship between the two methyl groups.

-

Palladium-Catalyzed Hydroamination: A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of trans-2,6-disubstituted piperazines.[9] This method involves preparing the necessary aminoalkene substrates from amino acid-derived cyclic sulfamidates. The palladium catalyst orchestrates the cyclization to favor the formation of the trans product, which, interestingly, may adopt a twist-boat conformation to alleviate steric strain.[9]

Data Summary: Comparison of Synthetic Routes

| Method | Key Reaction | Stereoisomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Reference |

| Pd-Catalyzed Carboamination | C-N Cross-Coupling | cis | 14:1 to 20:1 | >97% | [4][6] |

| Intramolecular Mitsunobu | SN2 Cyclization | trans | >98% (diastereomerically pure) | >98% | [7] |

| Pd-Catalyzed Hydroamination | Intramolecular Hydroamination | trans | High | Not specified | [9] |

Experimental Protocol: Asymmetric Synthesis of (2R,6R)-2,6-Dimethylpiperazine Derivative via Mitsunobu Reaction

This protocol is a representative procedure adapted from established methodologies for the key cyclization step.[7][10]

-

Preparation of the Precursor: Begin with a suitably protected (R)-alaninol derivative, which is further elaborated to attach a tosylated (S)-alaninol moiety, forming a linear N-protected diamino alcohol precursor.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diamino alcohol precursor (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Mitsunobu Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the protected (2R,6R)-2,6-dimethylpiperazine.

-

Deprotection: Remove the protecting groups (e.g., tosyl and Boc) under appropriate conditions to yield the final (2R,6R)-2,6-dimethylpiperazine.

Visualization: General Synthetic Pathways

Caption: General workflow for asymmetric synthesis from the chiral pool.

Resolution of Racemic Mixtures: Separating Enantiomers

When an asymmetric synthesis is not feasible or cost-effective, the separation of a racemic mixture—a process known as resolution—becomes necessary. Since enantiomers possess identical physical properties, direct separation is impossible.[11] The most robust and industrially scalable method is classical resolution through the formation of diastereomeric salts.[12]

The principle is straightforward: reacting the racemic base (e.g., (±)-cis-2,6-dimethylpiperazine) with an enantiomerically pure chiral acid forms a mixture of two diastereomeric salts.[13] These diastereomers have different physical properties, most critically, different solubilities, allowing them to be separated by fractional crystallization.[11][14]

The Self-Validating System of Diastereomeric Salt Crystallization

This protocol is a self-validating system because the separation's success is directly observable and measurable. The physical separation of crystals is the first validation point. The second is the measurement of optical rotation of the liberated amine; the resolution is deemed complete when subsequent recrystallizations cause no further change in this value.

Experimental Protocol: Resolution of (±)-cis-2,6-Dimethylpiperazine with L-(+)-Tartaric Acid

This protocol is a representative procedure based on established large-scale methods.[12][14]

-

Charging Reactants: In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, dissolve L-(+)-tartaric acid (0.6 equiv) and acetic acid (0.6 equiv) in water. Stir until a clear solution is obtained.

-

Addition of Racemate: Add racemic (±)-cis-2,6-dimethylpiperazine (1.0 equiv) and the remaining portion of water to the solution.

-

Dissolution: Heat the mixture to approximately 85 °C to ensure complete dissolution of all components.

-

Controlled Cooling & Seeding: Cool the solution to 70 °C. Introduce seed crystals of the desired diastereomeric salt to induce crystallization. The use of seed crystals is a critical control point to prevent spontaneous, uncontrolled precipitation and ensure the formation of a pure, easily filterable crystalline solid.

-

Crystallization & Isolation: Age the mixture for 1 hour, then cool the resulting suspension to 15 °C over at least 2 hours. Isolate the precipitated crystals by vacuum filtration.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and heat to 60-65 °C. Slowly add a concentrated solution of sodium hydroxide to basify the mixture (pH > 11), which neutralizes the tartaric acid and liberates the free amine.

-

Extraction: Cool the mixture and extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Final Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched cis-2,6-dimethylpiperazine.

Visualization: The Principle of Chiral Resolution

Caption: Workflow for classical resolution via diastereomeric salt formation.

Application in Medicinal Chemistry: A Case Study on CPS1 Inhibition

The piperazine ring is a cornerstone in medicinal chemistry, appearing in drugs for central nervous system disorders, cancer, and infectious diseases.[2][15][16] Its two nitrogen atoms provide handles for substitution to modulate potency and pharmacokinetic properties, while the ring itself acts as a rigid scaffold. A compelling recent example is the discovery of chiral 2,6-dimethylpiperazine derivatives as potent allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1).[3][17]

CPS1 is a crucial enzyme in the urea cycle, and its inhibition is a potential therapeutic strategy for certain cancers that rely on its activity to support rapid growth.[3] Starting from a high-throughput screening hit, structure-based drug design led to the exploration of methyl-substituted piperazines.

Structure-Activity Relationship (SAR): The Primacy of Stereochemistry

The SAR studies on CPS1 inhibitors revealed a dramatic dependence on the stereochemistry of the 2,6-dimethylpiperazine core.[3] While a racemic mixture of the cis and trans isomers showed activity, dissecting the individual stereoisomers was revelatory. The (2R,6R)-trans isomer exhibited an 18-fold enhancement in activity compared to the other isomers.[3] This demonstrates that the precise spatial orientation of the two methyl groups is critical for optimal binding in the allosteric pocket of the enzyme. This is a textbook example of why controlling stereochemistry is not an academic exercise but a fundamental requirement for developing effective and selective medicines.

Data Summary: SAR of 2,6-Dimethylpiperazine-Based CPS1 Inhibitors

| Compound | Piperazine Core | CPS1 IC₅₀ (nM) | Fold Improvement vs. (2S,6S) | Reference |

| H3B-374 (12) | (2R,6R)-dimethyl | 360 | 18x | [3] |

| Isomer 10 | (2S,6S)-dimethyl | ~6,500 | 1x | [3] |

| Isomer 11 | cis-(2R,6S)-dimethyl | ~6,500 | 1x | [3] |

| Mixture 6 | Racemic 2,6-dimethyl | ~6,500 | 1x | [3] |

Visualization: Structure-Activity Relationship

Caption: Stereochemistry is the key determinant of CPS1 inhibitory activity.

Application in Asymmetric Catalysis: A Case Study in Organocatalysis

Beyond medicinal chemistry, chiral piperazines have emerged as efficient organocatalysts—small, metal-free organic molecules that can accelerate chemical reactions enantioselectively.[18] Chiral 2,5-dibenzylpiperazine, a close structural relative, has proven to be a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes.[18] This reaction is a powerful tool for C-C bond formation.

Mechanism of Action: Enamine Catalysis

The piperazine catalyst operates through an enamine-based mechanism.[19][20] The secondary amine of the piperazine reacts with the aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the original aldehyde and attacks the nitroalkene. The chiral environment provided by the piperazine scaffold dictates the face of the enamine that attacks and the face of the nitroalkene that is attacked, thereby controlling the stereochemistry of the newly formed stereocenters in the product.

The choice of a rigid cyclic diamine like a piperazine derivative is crucial; its conformational rigidity translates the catalyst's chirality into a well-defined and predictable stereochemical outcome in the product.

Data Summary: Asymmetric Michael Addition Catalyzed by Chiral Piperazine

| Aldehyde | Nitroalkene | Solvent System | dr (syn:anti) | ee (syn, %) | Yield (%) | Reference |

| Butyraldehyde | trans-β-nitrostyrene | DCM/hexane | 88:12 | 79 | 67 | [18] |

| Butyraldehyde | trans-β-nitrostyrene | iPrOH | 94:6 | 80 | 70 | [18] |

| Propionaldehyde | trans-β-nitrostyrene | iPrOH | 95:5 | 86 | 65 | [18] |

Visualization: The Catalytic Cycle

Caption: Proposed catalytic cycle for the piperazine-catalyzed Michael addition.

Conclusion

Chiral 2,6-dimethylpiperazine and its derivatives represent a scaffold of immense strategic importance. Their synthesis can be achieved with high stereocontrol through methods leveraging the chiral pool or diastereoselective cyclizations like the Mitsunobu reaction. For racemic materials, classical resolution provides a robust and scalable path to enantiopure compounds. The profound impact of their defined stereochemistry is evident in their applications, where the (2R,6R) configuration can bestow an order-of-magnitude increase in potency for enzyme inhibition and their rigid framework enables high enantioselectivity in organocatalytic transformations. As researchers continue to seek molecules with greater potency, selectivity, and novel modes of action, the chiral 2,6-dimethylpiperazine core will undoubtedly remain a privileged and indispensable tool in the arsenals of both medicinal and synthetic chemists.

References

-

Wolfe, J. P. et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. Available at: [Link]

-

Rolfe, A. et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Wolfe, J. P. et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PubMed Central. Available at: [Link]

-

Donati, D. et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

-

Michael, J. P. & de Koning, C. B. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. Available at: [Link]

-

Yamashita, T. et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. Available at: [Link]

-

Singh, S. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Priebe, S. R. et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society. Available at: [Link]

-

Singh, S. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry (PDF). ResearchGate. Available at: [Link]

-

Kumar, R. et al. (2015). Piperazine and morpholine: Synthetic preview and their pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Rolfe, A. et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PubMed. Available at: [Link]

-

Sree, G. L. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

de Oliveira, R. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

- Process for the preparation of cis-2,6-dimethylpiperazine. (1999). Google Patents.

-

Barros, M. T. & Phillips, A. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Z. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Science. Available at: [Link]

- Method for producing cis-2,6-dimethylpiperazine. (2003). Google Patents.

-

Zhou, G. & Zhang, Y. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

-

O'Brien, P. et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

-

Zhang, Z. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Durand, C. & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Horne, D. B. et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. PubMed Central. Available at: [Link]

-

Alcarazo, M. et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. PubMed Central. Available at: [Link]

-

Li, H. et al. (2018). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium. ResearchGate. Available at: [Link]

-

Aslam, S. et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

-

Dodge, J. A. et al. (1997). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

-

Mitsunobu Reaction. (2021). MDPI Encyclopedia. Available at: [Link]

-

Sharma, P. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

Bakulina, O. et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]

-

Gatfaoui, F. et al. (2018). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. International Union of Crystallography. Available at: [Link]

-

Catalytic Strategies for Amide-Based Michael Additions: Advances and Perspectives. (2021). ResearchGate. Available at: [Link]

-

Marco-Arias, M. et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus an Oxa-Conia-Ene Reaction. MDPI. Available at: [Link]

-

Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization. (2008). ResearchGate. Available at: [Link]

-

Alcázar, J. et al. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

-

What is the chemical method for the resolution of (+) tartaric acid?. (2022). Quora. Available at: [Link]

-

Ugi, I. et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 19. mdpi.com [mdpi.com]

- 20. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate

Introduction

(2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker. The stereochemistry of substituents on the piperazine ring can profoundly influence biological activity, making the precise determination of the three-dimensional structure of stereoisomers like the (2S,6S) form a critical aspect of drug design and synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive structure elucidation of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and rationale behind the experimental choices.

Synthesis and Stereochemical Considerations

The synthesis of enantiopure (2S,6S)-2,6-dimethylpiperazine is a key precursor to obtaining the target molecule. One effective strategy involves a diastereoselective intramolecular hydroamination reaction. The stereochemistry of the final piperazine is controlled to be trans.

The subsequent step involves the selective protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, rendering one amine nucleophilic while the other is masked as a carbamate. The reaction of (2S,6S)-2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions yields the desired this compound.

It is crucial to distinguish the trans-(2S,6S) isomer from the cis-(2R,6S) or meso isomer, as they will exhibit different biological activities and spectroscopic properties. The analytical techniques detailed in this guide are designed to unambiguously confirm the trans stereochemistry and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and the relative stereochemistry of the methyl groups.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of the trans isomer is expected to be more complex than that of the corresponding cis isomer due to the lower symmetry.

-

Methyl Protons (C2-CH₃ and C6-CH₃): Two distinct doublet signals are expected for the two methyl groups, as they are in different chemical environments in the trans configuration.

-

Piperazine Ring Protons: The protons on the piperazine ring will appear as a series of complex multiplets. The axial and equatorial protons will have different chemical shifts and coupling constants.

-

Methine Protons (C2-H and C6-H): The two methine protons will also be distinct and will likely appear as complex multiplets due to coupling with the adjacent methyl and methylene protons.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed for the Boc protecting group.

-

Amine Proton (N-H): A broad singlet, which may exchange with D₂O, is expected for the secondary amine proton.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Methyl Carbons: Two distinct signals for the two methyl carbons.

-

Piperazine Ring Carbons: Four distinct signals for the four carbons of the piperazine ring.

-

tert-Butyl Carbons: Two signals for the quaternary and methyl carbons of the Boc group.

-

Carbonyl Carbon: A signal in the downfield region corresponding to the carbamate carbonyl carbon.

Two-Dimensional NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the piperazine ring and between the methine and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the position of the Boc group by observing correlations from the tert-butyl protons to the carbonyl carbon and the C2 and C6 carbons of the piperazine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, 30° pulse angle, 2-5 second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, 30° pulse angle, 2-second relaxation delay.

-

-

2D NMR Acquisition:

-